1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
1-(2,4-Difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS: 321431-58-7) is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,4-difluorophenyl group at position 1, a methyl group at position 5, and a 4-fluorophenyl carboxamide at position 2. Its synthesis typically involves nucleophilic addition reactions of hydrazides with isothiocyanates, followed by cyclization and alkylation steps, as observed in related compounds . Spectral data (IR, NMR) confirm its tautomeric stability in the thione form, with absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODANDBWPDSALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone in the presence of an acid catalyst. The fluorophenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. It has shown to be more potent than established anti-inflammatory drugs like indomethacin, with a COX-2 IC50 of 20.5 µM compared to COX-1 IC50 values exceeding 100 µM . This selectivity suggests a lower risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit effective antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The structure-activity relationship (SAR) studies indicate that the presence of fluorine substituents enhances antimicrobial efficacy .
Case Study 1: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, the compound exhibited notable anti-inflammatory effects. The results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory agents . This study underscores its potential for developing new anti-inflammatory therapies.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of triazole derivatives, including the compound . The findings revealed that it had minimum inhibitory concentrations (MICs) comparable to or better than those of existing antibiotics against a range of bacterial strains, including E. coli and Pseudomonas aeruginosa . The study emphasized the importance of substituents on the phenyl rings for enhancing activity.
Structural Characteristics
The molecular formula of 1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is C16H11F3N4O with a molecular weight of 332.28 g/mol. Its structure includes a triazole ring known for its versatile biological properties, making it a valuable scaffold in drug design .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways :
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell growth, or microbial resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The compound’s fluorinated aromatic substituents distinguish it from analogs. Key comparisons include:
Table 1: Substituent Variations in Triazole Carboxamides
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) at R1 introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to fluorine .
- Methoxy Substitution : Methoxy groups (e.g., 4-methoxyphenylamide) introduce electron-donating effects, which may influence hydrogen bonding and solubility .
Divergences :
- Analogs like N-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide require substituted isothiocyanates (e.g., 2,4-dichlorophenyl isothiocyanate) during synthesis .
- Compounds with trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl) necessitate specialized fluorinated precursors .
Crystallographic and Conformational Comparisons
- Isostructural Analogs: Compounds 4 and 5 () exhibit similar triclinic (P‾1) crystal structures but differ in halogen substituents (Cl vs. F). This results in minor packing adjustments while maintaining planar molecular conformations .
- Tautomerism : Unlike thiol-thione tautomerism observed in intermediates (e.g., compounds 7–9 in ), the target compound exists solely in the thione form due to stabilizing fluorine interactions .
Biological Activity
1-(2,4-Difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, a compound belonging to the triazole class, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, including its antifungal, antibacterial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.27 g/mol. Its structure features a triazole ring substituted with difluoro and fluoro phenyl groups, which are critical for its biological activity.
Antifungal Activity
Research indicates that compounds with triazole moieties exhibit significant antifungal properties. For instance, derivatives of fluconazole have shown enhanced activity against various fungal strains. The compound has been evaluated for its efficacy against Candida albicans and other pathogenic fungi.
- Minimum Effective Concentration (MEC) : Studies have reported MEC values as low as 0.31 μg/mL for certain analogs of fluconazole derivatives containing similar structures .
Antibacterial Activity
The antibacterial properties of triazole derivatives have been extensively studied. The compound demonstrates activity against a range of bacteria including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies.
- Case Study : In vitro studies revealed that certain triazole derivatives were effective against colon carcinoma (HCT-116) with IC50 values around 6.2 μM . Additionally, compounds demonstrated activity against breast cancer cell lines with IC50 values of 27.3 μM .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and bacterial DNA replication. The triazole ring functions as a potent inhibitor of cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis which is crucial for fungal cell membrane integrity.
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, and what purification methods are recommended?
- Methodology : The synthesis typically involves a multi-step protocol:
Condensation : React 2,4-difluoroaniline with methyl isocyanide to form the triazole core.
Carboxamide Formation : Introduce the 4-fluorophenyl group via nucleophilic acyl substitution.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) and confirm structure via H NMR (e.g., δ 8.2 ppm for triazole protons) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Techniques :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles: N1-C2-N2 = 112.5°) .
- Spectroscopy :
- NMR : F NMR identifies fluorine environments (δ -110 to -115 ppm for aromatic fluorines).
- HRMS : Exact mass confirmation (calc. for C₁₇H₁₂F₃N₄O: 359.09; observed: 359.10) .
- Data Table :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | DSC |
| LogP | 2.8 | HPLC (C18 column) |
| Solubility (H₂O) | <0.1 mg/mL | Shake-flask |
Q. What preliminary biological screening assays are appropriate for this compound?
- Assay Design :
- Enzyme Inhibition : Test against COX-2 (IC₅₀ determination via ELISA) at 1–100 µM .
- Cytotoxicity : Use MTT assay in HeLa cells (48h exposure, IC₅₀ = 12.5 µM) .
- Controls : Include celecoxib (COX-2 inhibitor) and DMSO vehicle. Optimize cell culture conditions (5% CO₂, 37°C) to minimize artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across different assay systems?
- Case Example : Discrepancies in COX-2 inhibition (IC₅₀ = 5 µM in recombinant enzyme vs. 15 µM in cell-based assays) may arise from:
- Membrane Permeability : Use PAMPA assay to quantify passive diffusion (Pe = 2.1 × 10⁻⁶ cm/s) .
- Metabolic Stability : Incubate with liver microsomes (t₁/₂ = 45 min) to assess first-pass effects .
Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
- Approaches :
Co-solvent Systems : Use 10% DMSO/PBS (v/v) for dosing solutions (solubility increases to 2.5 mg/mL) .
Prodrug Design : Synthesize phosphate esters (e.g., replace methyl with hydroxypropyl group; LogP reduced to 1.2) .
Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI <0.2) for sustained release .
- Validation : Compare pharmacokinetic profiles (AUC increased 3-fold with nanoparticles) .
Q. How can computational modeling guide the optimization of this compound’s target selectivity?
- Workflow :
Docking Studies : Use AutoDock Vina to predict binding to COX-2 (ΔG = -9.2 kcal/mol) vs. COX-1 (ΔG = -6.8 kcal/mol) .
MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor interactions (RMSD <2.0 Å) .
- Experimental Validation : Synthesize analogs with modified fluorophenyl substituents; measure selectivity ratios (COX-2/COX-1 >50:1) .
Q. What statistical experimental design methods are optimal for optimizing reaction yields?
- Design : Apply Box-Behnken design to optimize:
- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (12–24h).
- Response : Yield (max 78% at 80°C, 10 mol%, 18h) .
| Run | Temp (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 5 | 12 | 52 |
| 2 | 100 | 15 | 24 | 65 |
| 3 | 80 | 10 | 18 | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
